2-(pyrimidin-2-ylsulfanyl)-1-(2,2,4,6-tetramethylquinolin-1(2H)-yl)ethanone
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Overview
Description
2-(pyrimidin-2-ylsulfanyl)-1-(2,2,4,6-tetramethylquinolin-1(2H)-yl)ethanone is a synthetic organic compound that features a pyrimidine ring, a quinoline ring, and a sulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(pyrimidin-2-ylsulfanyl)-1-(2,2,4,6-tetramethylquinolin-1(2H)-yl)ethanone typically involves multi-step organic reactions. One possible route could involve the following steps:
Formation of the Pyrimidine Ring: Starting from a suitable precursor, the pyrimidine ring can be synthesized through cyclization reactions.
Introduction of the Sulfanyl Group: The sulfanyl group can be introduced via nucleophilic substitution reactions.
Formation of the Quinoline Ring: The quinoline ring can be synthesized through Friedländer synthesis or other cyclization methods.
Coupling of the Rings: The final step involves coupling the pyrimidine and quinoline rings through a suitable linker, such as ethanone, under specific reaction conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(pyrimidin-2-ylsulfanyl)-1-(2,2,4,6-tetramethylquinolin-1(2H)-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in ethanone can be reduced to form alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyrimidine or quinoline rings.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Various nucleophiles or electrophiles under appropriate conditions, such as acidic or basic environments.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: As an intermediate in organic synthesis and as a ligand in coordination chemistry.
Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.
Medicine: Possible applications in drug discovery and development, particularly in designing molecules with specific biological activities.
Industry: Use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(pyrimidin-2-ylsulfanyl)-1-(2,2,4,6-tetramethylquinolin-1(2H)-yl)ethanone would depend on its specific application. For instance, in medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would vary based on the biological context and the specific targets.
Comparison with Similar Compounds
Similar Compounds
2-(pyrimidin-2-ylsulfanyl)-1-(quinolin-1(2H)-yl)ethanone: Lacks the tetramethyl substitution on the quinoline ring.
2-(pyrimidin-2-ylsulfanyl)-1-(2,4,6-trimethylquinolin-1(2H)-yl)ethanone: Has fewer methyl groups on the quinoline ring.
Uniqueness
2-(pyrimidin-2-ylsulfanyl)-1-(2,2,4,6-tetramethylquinolin-1(2H)-yl)ethanone is unique due to the specific substitution pattern on the quinoline ring, which may confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
2-pyrimidin-2-ylsulfanyl-1-(2,2,4,6-tetramethylquinolin-1-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3OS/c1-13-6-7-16-15(10-13)14(2)11-19(3,4)22(16)17(23)12-24-18-20-8-5-9-21-18/h5-11H,12H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPQAYZWUJZKCLN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(C=C2C)(C)C)C(=O)CSC3=NC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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